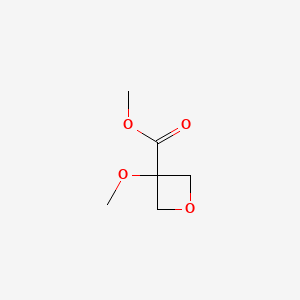
Methyl 3-methoxyoxetane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methoxyoxetane-3-carboxylate is a chemical compound belonging to the oxetane family, characterized by a four-membered ring containing one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methoxyoxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-hydroxy-3-methoxypropanoic acid derivatives under acidic conditions. This reaction forms the oxetane ring, followed by esterification to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and esterification processes efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-methoxyoxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
Applications De Recherche Scientifique
Methyl 3-methoxyoxetane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which methyl 3-methoxyoxetane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. For instance, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease processes .
Comparaison Avec Des Composés Similaires
- Methyl oxetane-3-carboxylate
- 3-Methyloxetane-3-carboxylic acid
- 3,3-Oxetanedimethanol
Comparison: Methyl 3-methoxyoxetane-3-carboxylate is unique due to its methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and solubility compared to similar compounds, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H10O4 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
methyl 3-methoxyoxetane-3-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-8-5(7)6(9-2)3-10-4-6/h3-4H2,1-2H3 |
Clé InChI |
BUQIIYBOAKMICV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(COC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


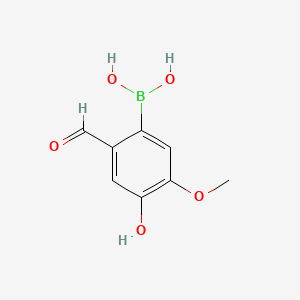
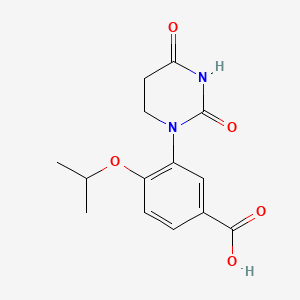
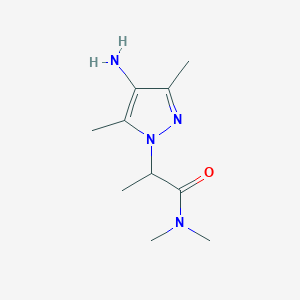
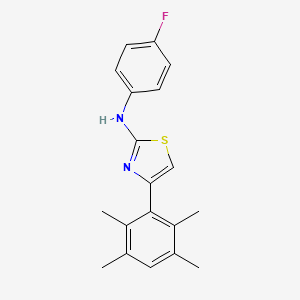
![2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13483609.png)
![[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)
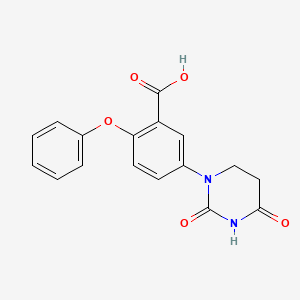
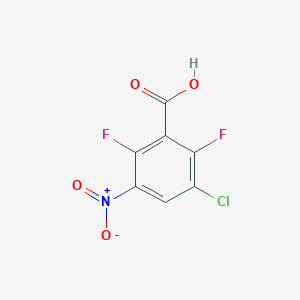
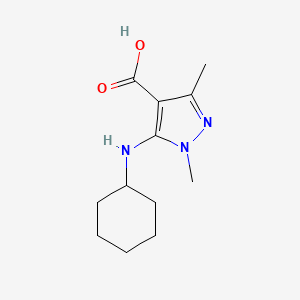
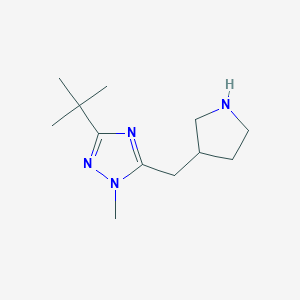
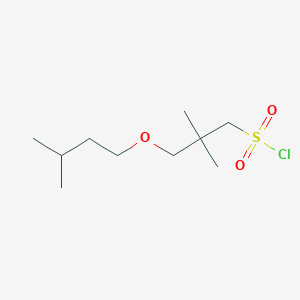
![6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13483645.png)
![4-[(3-Bromophenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13483646.png)
![Tert-butyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13483652.png)
